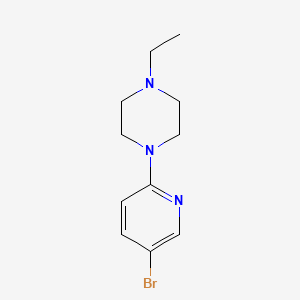

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine

Description

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS: 364794-58-1) is a heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 4-position and a 5-bromopyridin-2-yl moiety at the 1-position. The bromopyridine group introduces electron-withdrawing characteristics, while the ethyl substituent enhances lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFWTJUNHFOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634140 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-57-0 | |

| Record name | 1-(5-Bromo-2-pyridinyl)-4-ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 5-bromopyridine with 4-ethylpiperazine under specific conditions. One common method includes:

Starting Materials: 5-bromopyridine and 4-ethylpiperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may

Biological Activity

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS No. 364794-57-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a piperazine moiety, which are known to enhance biological activity through various interactions with biological targets. The compound's structure is pivotal in determining its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It has been shown to act as an antagonist at certain serotonin receptors, particularly the 5-HT_1B receptor, which is implicated in mood regulation and anxiety disorders .

- Enzyme Inhibition : The compound may inhibit various kinases involved in signaling pathways related to cell proliferation and survival, contributing to its potential anticancer properties .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antidepressant Effects : A study demonstrated that the compound effectively reduced symptoms of depression in rodent models by modulating serotonin levels, indicating its potential as a therapeutic agent for mood disorders .

- Anticancer Activity : Research highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor growth .

- Antimicrobial Properties : Preliminary evaluations showed that this compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

- Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the structure affect biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Scientific Research Applications

Chemical Characteristics

- Chemical Formula : C12H16BrN3

- CAS Number : 364794-57-0

- Molecular Weight : 270.18 g/mol

Medicinal Chemistry

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. Research has indicated that derivatives of this compound exhibit activity against several biological targets, including:

- Antidepressants : The compound's piperazine moiety is known to interact with serotonin receptors, making it a candidate for developing new antidepressants.

- Anticancer Agents : Studies have shown that modifications to the piperazine structure can lead to compounds with anticancer properties, targeting specific cancer cell lines.

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Its ability to modulate neurotransmitter systems suggests potential applications in treating disorders such as anxiety and depression.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles to create diverse derivatives.

- Formation of Complex Structures : It can be used in multi-step synthesis processes to construct intricate organic frameworks.

Case Study 1: Antidepressant Activity

A study conducted on modified piperazine derivatives demonstrated that certain analogs of this compound exhibited significant antidepressant-like effects in animal models. The evaluation included behavioral assays such as the forced swim test and tail suspension test, which indicated a reduction in despair-like behavior when compared to control groups.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer potential of derivatives synthesized from this compound. In vitro assays showed that specific derivatives inhibited the proliferation of breast cancer cell lines, suggesting a pathway for developing new therapeutic agents targeting cancer.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.